

physical and chemical properties of 3-Methoxyphenoxyacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyphenoxyacetic acid

Cat. No.: B1294339

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3-Methoxyphenoxyacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential biological relevance of **3-Methoxyphenoxyacetic acid**. The information is curated for professionals in research and development, offering a foundational understanding of this compound.

Core Physical and Chemical Properties

3-Methoxyphenoxyacetic acid is an organic compound featuring a phenoxyacetic acid structure with a methoxy group substituent on the phenyl ring.^[1] This substitution influences its chemical characteristics and biological activity.^[1] The compound typically presents as a white to pale cream crystalline solid.^{[1][2]}

Quantitative Data Summary

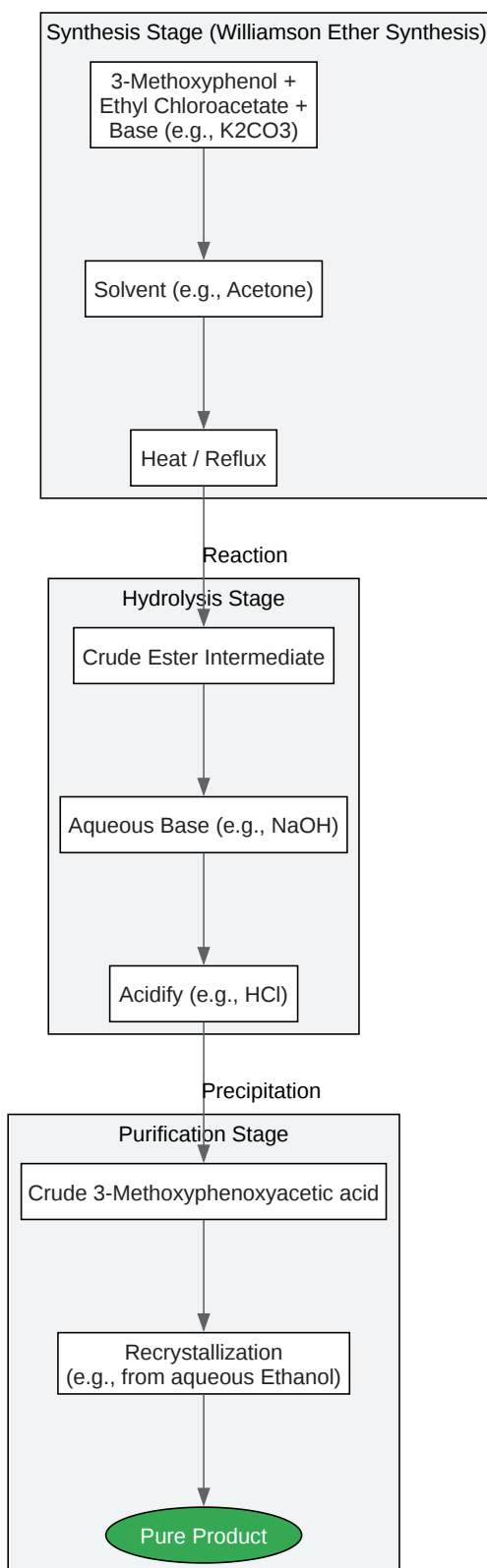
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [2] [3] [4]
Molecular Weight	182.17 g/mol	[3] [4]
Melting Point	113.0 - 122.0 °C	[2]
Appearance	White to off-white crystalline solid; Pale cream to cream crystals or powder	[1] [2]
Solubility	Soluble in organic solvents; Limited solubility in water	[1]
CAS Number	2088-24-6	[1] [2] [3] [4]

Note: The pKa value for **3-Methoxyphenoxyacetic acid** is not readily available in the surveyed literature. However, the predicted pKa for the structurally similar compound, 3-Methoxyphenylacetic acid, is 4.19 ± 0.10 , which can serve as a reasonable estimate.[\[5\]](#)

Experimental Protocols

Synthesis and Purification Workflow

A common synthetic route to phenoxyacetic acids involves the Williamson ether synthesis. This general workflow can be adapted for **3-Methoxyphenoxyacetic acid**, starting from 3-methoxyphenol and a haloacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) under basic conditions. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.



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Caption: Generalized workflow for the synthesis and purification of **3-Methoxyphenoxyacetic acid**.

Detailed Methodologies:

- Synthesis:
 - Reactants: Combine 3-methoxyphenol, a slight excess of ethyl chloroacetate, and a base such as anhydrous potassium carbonate in a suitable solvent like acetone.
 - Reaction Condition: The mixture is heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
 - Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ester intermediate.
- Hydrolysis:
 - The crude ester is dissolved in an alcohol-water mixture containing a strong base like sodium hydroxide.
 - The solution is heated to hydrolyze the ester to the carboxylate salt.
 - After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude **3-Methoxyphenoxyacetic acid**.
- Purification:
 - The crude product is collected by filtration.
 - Purity is achieved through recrystallization. A common method for related compounds is crystallization from water or aqueous ethanol.[5] The solid is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, whereupon pure crystals form.

Structural Analysis

The identity and purity of the synthesized **3-Methoxyphenoxyacetic acid** are confirmed using standard analytical techniques:

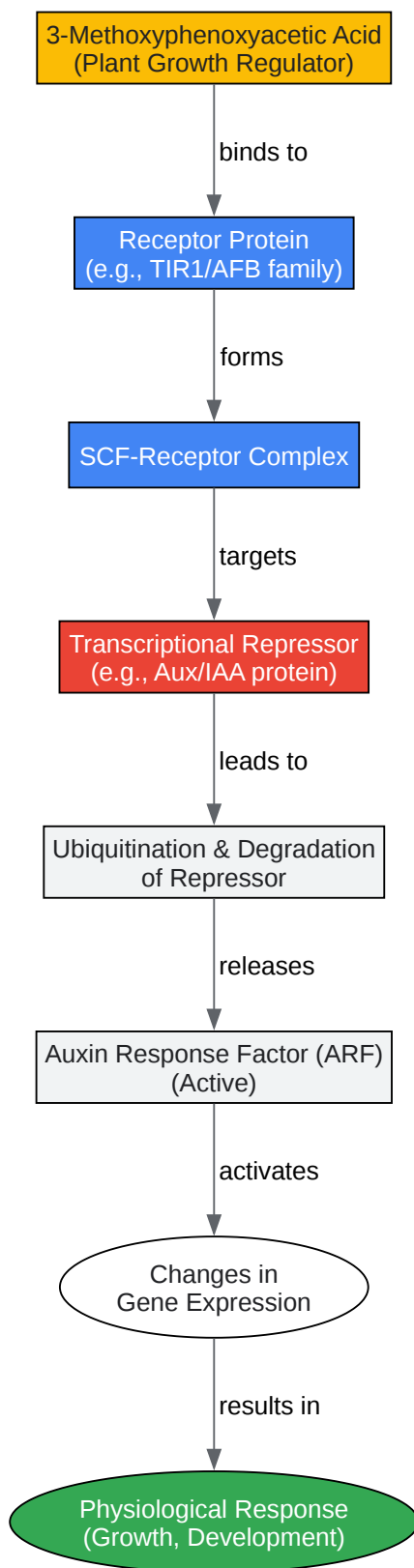
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure, confirming the presence of the methoxy group, the aromatic ring protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton. Spectral data for the related compound 3-Methoxyphenylacetic acid is available for comparison.[\[6\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-O stretching bands for the ether linkages.[\[4\]](#)
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[\[4\]](#)
- Melting Point Analysis: The melting point of the purified compound is measured and compared to the literature value to assess its purity. A sharp melting point range close to the known value indicates high purity.

Biological Activity and Signaling

Phenoxyacetic acid derivatives are well-known for their biological activities, particularly as herbicides and plant growth regulators.[\[1\]](#)[\[7\]](#) The specific molecular structure and the nature of substituents on the aromatic ring are key determinants of their biological function.[\[7\]](#) **3-Methoxyphenoxyacetic acid** is noted for its role as a plant growth regulator, influencing various physiological processes in plants.[\[1\]](#)

While specific signaling pathways for **3-Methoxyphenoxyacetic acid** are not detailed in the available literature, plant growth regulators, like auxins (a class to which phenoxyacetic acids are related), typically function by binding to specific receptor proteins. This binding event initiates a signaling cascade that often leads to changes in gene expression, ultimately controlling cell division, elongation, and differentiation.

Below is a generalized diagram representing a hypothetical signaling pathway for a plant growth regulator.



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- To cite this document: BenchChem. [physical and chemical properties of 3-Methoxyphenoxyacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294339#physical-and-chemical-properties-of-3-methoxyphenoxyacetic-acid]

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